3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid
Overview
Description
3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid is a chemical compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 . It is a solid substance and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5ClN2O2/c9-6-3-10-7-2-1-5 (8 (12)13)4-11 (6)7/h1-4H, (H,12,13) and the InChI key is YTDBFHCNYDRNIL-UHFFFAOYSA-N .Scientific Research Applications
Coordination Polymers and Supramolecular Frameworks:
- A study by Yin et al. (2021) utilized a derivative of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid to construct zero-dimensional complexes and one-dimensional coordination polymers, which were assembled into porous three-dimensional supramolecular frameworks. The solvent types significantly influenced the dimensionality of the resulting structures. This research highlights the compound's role in constructing complex molecular architectures with potential applications in materials science (Yin et al., 2021).
Luminescent and Magnetic Properties:
- The compound was part of a study on coordination polymers that exhibited reversible luminescent switching in response to acid-base vapor stimuli. This study, conducted by Yan et al. (2020), showcases the potential of derivatives of this compound in developing smart materials with dynamic functional properties (Yan et al., 2020).
Synthesis of Novel Compounds and Derivatives:
- The compound was utilized in synthesizing novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives, as described by Ge et al. (2014). This study highlights the compound's role in synthesizing new chemical entities with potential applications in various scientific fields (Ge et al., 2014).
Antitumor Activity:
- A study by Liu et al. (2020) involved the use of a derivative of this compound in constructing coordination complexes that exhibited antitumor activity on human myocardial aneurysm cells. This research provides insight into the potential therapeutic applications of the compound's derivatives (Liu et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Imidazopyridine, a similar compound, has been recognized for its wide range of applications in medicinal chemistry .
Mode of Action
The mode of action of 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid involves the formation of a hydrogen bond with a carboxyl group in acidic conditions . This bond may gradually weaken with the decrease of the H+ concentration, thus constructing a good push–pull system .
Pharmacokinetics
It’s worth noting that the compound is slightly soluble in water , which may impact its bioavailability.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound has been developed to monitor pH value in acidic conditions (3.0–7.0) . The probe shows an extremely short response time (˂ 10 s) and high selectivity .
Biochemical Analysis
Biochemical Properties
3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to form hydrogen bonds with carboxyl groups in acidic conditions . This interaction can affect the stability and activity of enzymes and proteins, potentially altering their catalytic properties and binding affinities.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used as a probe to monitor pH values in living systems, demonstrating its ability to affect intracellular hydrogen ion concentrations . This modulation can impact cellular homeostasis and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can form hydrogen bonds with nitrogen atoms in the imidazo[1,2-a]pyridine ring, which may influence the compound’s binding affinity and specificity . Additionally, it can act as an enzyme inhibitor or activator, altering the catalytic activity of target enzymes and affecting downstream signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient temperature conditions
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . These interactions can influence the compound’s accumulation and distribution, affecting its efficacy and potential side effects.
Properties
IUPAC Name |
3-chloroimidazo[1,2-a]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-3-10-7-2-1-5(8(12)13)4-11(6)7/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDBFHCNYDRNIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601238167 | |
Record name | 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601238167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900019-39-8 | |
Record name | 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900019-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601238167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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